

Application Notes: Butyrylthiocholine Ellman's Assay for 96-Well Plates

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Compound of Interest

Compound Name: *Butyrylthiocholine*

Cat. No.: *B1199683*

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Introduction

The Ellman's assay is a rapid, simple, and reliable colorimetric method for measuring the activity of cholinesterases, such as butyrylcholinesterase (BChE). This method is widely used in drug discovery for screening potential enzyme inhibitors and in diagnostics.^[1] The assay quantifies the activity of BChE by measuring the rate of production of thiocholine from the hydrolysis of **butyrylthiocholine**. The thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), yielding 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by its absorbance at or near 412 nm.^{[1][2]} The rate of color development is directly proportional to the BChE activity. This application note provides a detailed protocol for performing the **butyrylthiocholine** Ellman's assay in a 96-well microplate format, suitable for high-throughput screening.

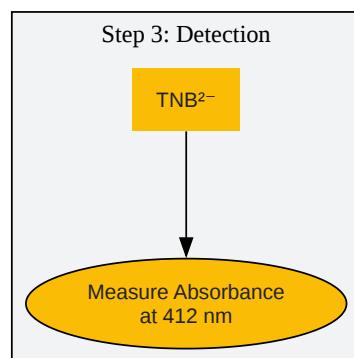
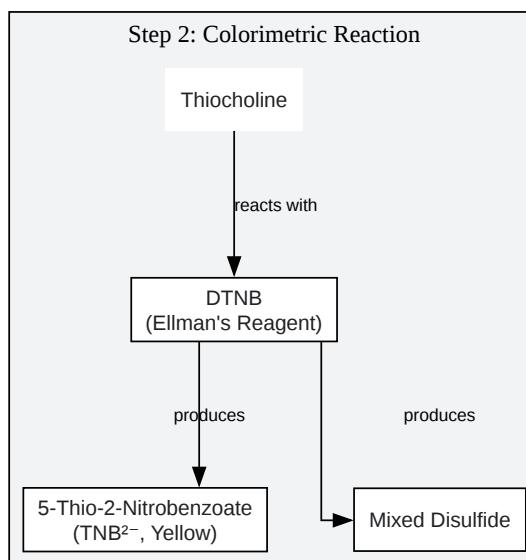
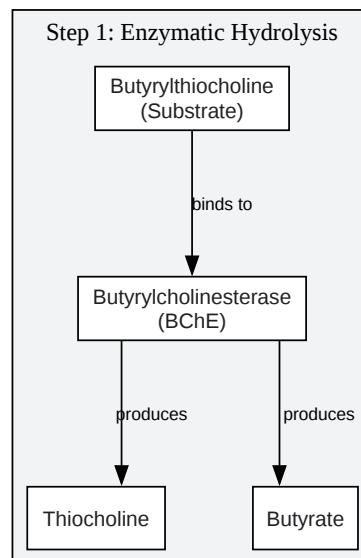
Principle of the Assay

The Ellman's assay for butyrylcholinesterase involves a two-step reaction:

- Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) catalyzes the hydrolysis of the substrate, **butyrylthiocholine**, to produce thiocholine and butyrate.^[1]
- Colorimetric Reaction: The newly formed thiocholine, which contains a free sulfhydryl group, reacts with DTNB. This reaction cleaves the disulfide bond in DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion and a mixed disulfide.^{[1][3]} The absorbance of

TNB²⁻ is monitored over time. In the presence of a BChE inhibitor, the rate of **butyrylthioline** hydrolysis decreases, leading to a reduced rate of color formation.[1]

Signaling Pathway Diagram



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Caption: Principle of the **Butyrylthiocholine** Ellman's Assay.

Experimental Protocol

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate. Adjust volumes proportionally as needed.

Materials and Reagents

Reagent	Storage Temperature
Butyrylcholinesterase (BChE)	-20°C or -80°C
Butyrylthiocholine Iodide (BTC)	4°C
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)	4°C
Sodium Phosphate Buffer (0.1 M, pH 8.0)	4°C
Test Compounds (e.g., inhibitors)	Varies
96-well flat-bottom microplate	Room Temperature

Reagent Preparation

Reagent Solution	Preparation Instructions	Final Concentration in Well
Phosphate Buffer	Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0. [1] [4]	0.1 M
DTNB Stock Solution	Dissolve DTNB in the Phosphate Buffer to a final concentration of 10 mM. Protect from light and prepare fresh or store at 4°C for a few days.	0.5 mM
BTC Stock Solution	Dissolve butyrylthiocholine iodide in distilled water or buffer to a final concentration of 20 mM. Prepare fresh daily.	1 mM
Enzyme Solution	Prepare a working solution of BChE in Phosphate Buffer to achieve a measurable rate of reaction.	Varies
Test Compounds	Dissolve test compounds (e.g., inhibitors) in a suitable solvent (e.g., DMSO), then dilute in Phosphate Buffer.	Varies

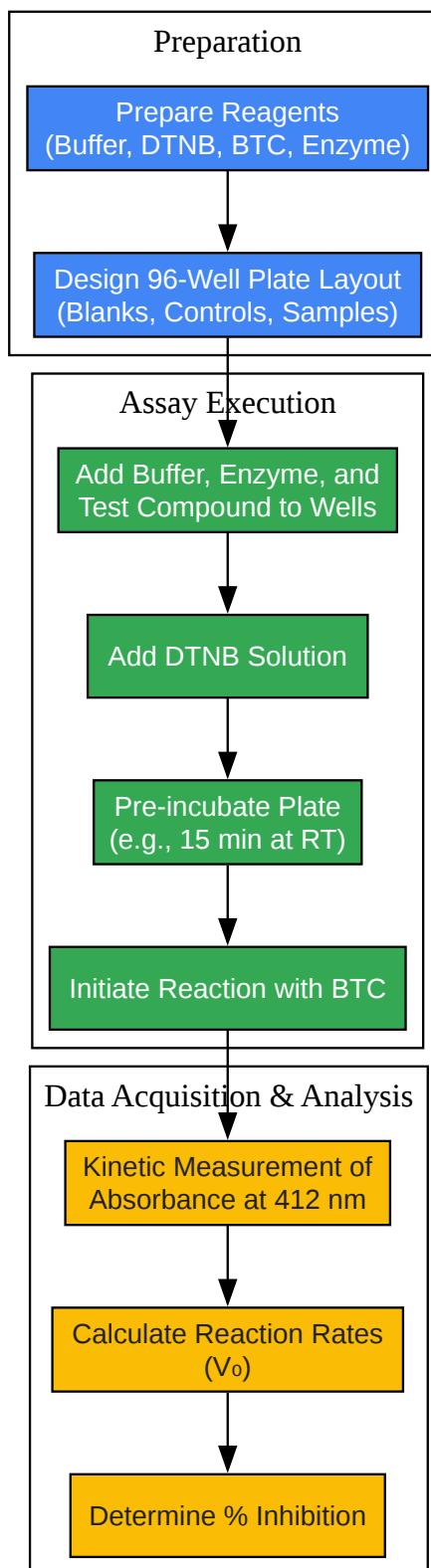
Assay Procedure

The following steps outline the procedure for determining BChE activity and inhibition.

- Prepare Plate Layout: Design the plate map, including wells for blanks, negative controls (enzyme activity without inhibitor), and test compounds at various concentrations.
- Add Reagents to Wells:
 - Blank Wells: Add 180 µL of Phosphate Buffer and 10 µL of the enzyme's buffer (without enzyme).

- Negative Control Wells: Add 170 µL of Phosphate Buffer and 10 µL of the BChE enzyme solution.
- Test Compound Wells: Add 160 µL of Phosphate Buffer, 10 µL of the BChE enzyme solution, and 10 µL of the test compound solution.
- Add DTNB: Add 10 µL of 10 mM DTNB stock solution to all wells except the blank wells that will be used for substrate blank. The final volume should be 190 µL.
- Pre-incubation: Incubate the plate at room temperature or 37°C for 5-15 minutes. This step is particularly important when screening for inhibitors to allow for interaction with the enzyme. [5]
- Initiate Reaction: Add 10 µL of 20 mM BTC stock solution to all wells to start the enzymatic reaction. The total volume in each well is now 200 µL.
- Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every 30-60 seconds for 5-10 minutes.[5]

Experimental Workflow Diagram

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Caption: Workflow for the 96-well plate BChE Ellman's assay.

Data Presentation and Analysis

The rate of the reaction (V_0) is determined by the change in absorbance over time ($\Delta\text{Abs}/\text{min}$).

Calculation of Enzyme Activity

The activity of BChE can be calculated using the Beer-Lambert law:

$$\text{Activity (mol/min/mL)} = (\Delta\text{Abs}/\text{min}) / (\epsilon \times l) \times (\text{Total Volume} / \text{Enzyme Volume})$$

Where:

- $\Delta\text{Abs}/\text{min}$ is the rate of change in absorbance at 412 nm.
- ϵ is the molar extinction coefficient of TNB^{2-} , which is $14,150 \text{ M}^{-1}\text{cm}^{-1}$.[\[3\]](#)
- l is the path length of the light in the well (cm). This needs to be determined for the specific microplate and reader used.

Calculation of Percent Inhibition

For inhibitor screening, the percentage of inhibition is calculated as follows:

$$\% \text{ Inhibition} = [(V_0 \text{ control} - V_0 \text{ inhibitor}) / V_0 \text{ control}] \times 100$$

Where:

- V_0 control is the initial reaction rate in the absence of the inhibitor.
- V_0 inhibitor is the initial reaction rate in the presence of the inhibitor.

Example Data Table

Sample ID	Concentration (µM)	ΔAbs/min (Mean)	ΔAbs/min (SD)	% Inhibition
Negative Control	0	0.052	0.003	0
Inhibitor A	1	0.038	0.002	26.9
Inhibitor A	10	0.015	0.001	71.2
Inhibitor A	100	0.004	0.001	92.3

Conclusion

The Ellman's method adapted for a 96-well plate format is a robust and efficient tool for measuring butyrylcholinesterase activity and for high-throughput screening of potential inhibitors.^[1] Its simplicity and reliability make it an invaluable assay for researchers in pharmacology and drug development.

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